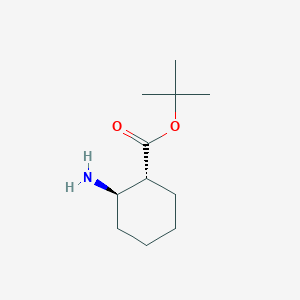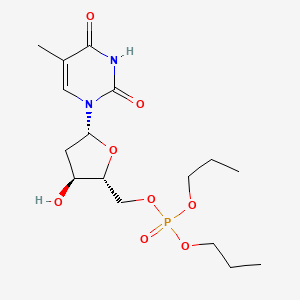
Ethanediamide, N,N'-bis(2,4,6-trinitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- is a chemical compound with the molecular formula C14H6N8O14.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- typically involves the reaction of ethanediamide with 2,4,6-trinitrophenyl derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different chemical properties.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound’s unique properties make it useful in biological research, particularly in studies involving nitrogen-rich compounds.
Industry: Used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of Ethanediamide, N,N’-bis(2,4,6-trinitrophenyl)- involves its interaction with molecular targets through various pathways. The compound’s high nitrogen content and reactive functional groups allow it to participate in multiple chemical reactions, influencing its effects on different systems .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2,4,6-trinitrophenyl)oxamide
- 2,2’,4,4’,6,6’-Hexanitrooxanilide
- N,N’-Dipicryloxamide
Propiedades
Número CAS |
29135-62-4 |
|---|---|
Fórmula molecular |
C14H6N8O14 |
Peso molecular |
510.24 g/mol |
Nombre IUPAC |
N,N'-bis(2,4,6-trinitrophenyl)oxamide |
InChI |
InChI=1S/C14H6N8O14/c23-13(15-11-7(19(29)30)1-5(17(25)26)2-8(11)20(31)32)14(24)16-12-9(21(33)34)3-6(18(27)28)4-10(12)22(35)36/h1-4H,(H,15,23)(H,16,24) |
Clave InChI |
NKDXVHGJEHYZHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)



![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)




![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

